molecular formula C5H9Br3 B161221 2,3,4-Tribromopentane CAS No. 130156-61-5

2,3,4-Tribromopentane

Cat. No.: B161221
CAS No.: 130156-61-5
M. Wt: 308.84 g/mol
InChI Key: RPIBEEJRQGZXAZ-UHFFFAOYSA-N
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Description

2,3,4-Tribromopentane is an organic compound with the molecular formula C5H9Br3. It is a brominated derivative of pentane, where three bromine atoms are attached to the second, third, and fourth carbon atoms of the pentane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Tribromopentane can be synthesized through the bromination of pentane. The process involves the addition of bromine (Br2) to pentane in the presence of a catalyst or under specific reaction conditions. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures. The bromination reaction proceeds via a free radical mechanism, where the bromine radicals attack the carbon-hydrogen bonds of pentane, leading to the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of bromine gas and a suitable solvent in a controlled environment allows for the large-scale production of this compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tribromopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Hydroxypentane, alkoxypentane, or aminopentane derivatives.

    Elimination: Pentenes.

    Reduction: Pentane.

Scientific Research Applications

2,3,4-Tribromopentane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3,4-tribromopentane involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the bromine atoms are removed, leading to the formation of double bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

    2,3-Dibromopentane: Contains two bromine atoms on the second and third carbon atoms.

    2,4-Dibromopentane: Contains two bromine atoms on the second and fourth carbon atoms.

    1,2,3-Tribromopropane: Contains three bromine atoms on a three-carbon chain.

Uniqueness: 2,3,4-Tribromopentane is unique due to the specific positioning of the bromine atoms on the pentane chain. This arrangement allows for distinct reactivity and the formation of specific products in chemical reactions.

Properties

IUPAC Name

2,3,4-tribromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br3/c1-3(6)5(8)4(2)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIBEEJRQGZXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338401
Record name 2,3,4-Tribromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130156-61-5
Record name 2,3,4-Tribromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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